molecular formula C17H19N3O B1517258 3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea CAS No. 1040346-63-1

3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

Cat. No. B1517258
M. Wt: 281.35 g/mol
InChI Key: CSRHLEDIFGWHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea (THNPU) is a small molecule that has been used in scientific research for a variety of purposes. It is a non-peptide, low molecular weight compound that is soluble in water and has a low toxicity profile. THNPU has been studied in a variety of fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Anticancer Activity

A study by Özgeriş et al. (2017) demonstrated the synthesis of ureas and sulfamides derived from 1-aminotetralins, including compounds related to the specified urea, which were tested for anticancer activity against glioblastoma and prostate cancer cell lines. Compounds exhibited variable cytotoxic activities, suggesting the potential of these analogs as anticancer agents (Özgeriş et al., 2017).

Hypotensive and Antiarrhythmic Activities

Research by Chalina and Chakarova (1998) on a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats, indicating the therapeutic potential of these compounds in cardiovascular diseases (Chalina & Chakarova, 1998).

Coordination Chemistry and Sensing Properties

A study by Aragoni et al. (2021) explored the coordination and sensing properties of a simple novel fluorescent urea compound towards anions and transition metal ions, showing affinity towards fluoride and the ability to bind Zn2+ ions. This highlights the utility of such urea derivatives in sensing applications (Aragoni et al., 2021).

Urea-Fluoride Interaction

Boiocchi et al. (2004) investigated the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing that fluoride ions induce urea deprotonation, which could have implications in the design of selective anion receptors or sensors (Boiocchi et al., 2004).

Enantioselectivity in Soluble Epoxide Hydrolase Inhibition

Research by Manickam et al. (2016) on the enantioselectivity of urea inhibitors of soluble epoxide hydrolase, a key enzyme in the metabolism of arachidonic acid, revealed significant selectivity and activity differences among enantiomers. This study underscores the importance of stereochemistry in the pharmacological activity of urea derivatives (Manickam et al., 2016).

properties

IUPAC Name

1-(3-aminophenyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHLEDIFGWHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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